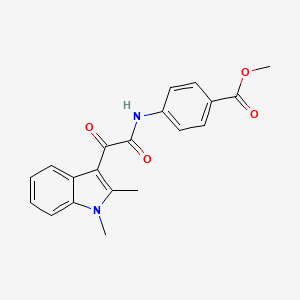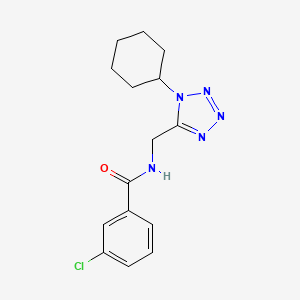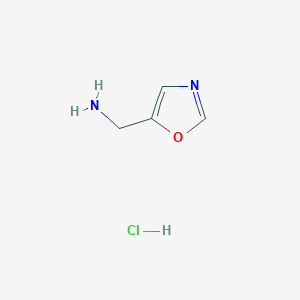
4-(Allyloxy)-butanal
Overview
Description
4-(Allyloxy)-butanal is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a colorless liquid with a molecular formula of C7H12O2 and a molecular weight of 128.17 g/mol.
Scientific Research Applications
1. Preparation and Electrical Properties for HVDC Cables 4-(Allyloxy)-butanal could be used in the preparation of materials for high-voltage direct current (HVDC) cable insulation . In a study, 4-allyloxy-2-hydroxybenzophenone (AHB) was grafted onto polypropylene (PP) to improve its electrical properties . The grafted PP effectively inhibited space charge accumulation and exhibited the highest volume resistivity and DC breakdown strength .
Synthesis of Nitrogen-Containing Molecules
4-(Allyloxy)-butanal could potentially be used in the synthesis of nitrogen-containing molecules, which are valuable for the advancement of pharmaceuticals and other biologically pertinent substances . A four-step protocol was reported to produce 3-allyl-2-(allyloxy)-5-bromoaniline from commercially available 2-allylphenol .
Reductive Decomposition
The reductive decomposition of 4-(Allyloxy)-butanal could contribute to the build-up of the inorganic outer solid electrolyte interface (SEI) based on LiF and the organic inner SEI based on the radical copolymerization of VC and APFS on the SiG-C anode .
Surface Modification for Silica-Based Nanoparticles
Although not directly mentioned in the research, the properties of 4-(Allyloxy)-butanal suggest that it could potentially be used in the surface modification of silica-based nanoparticles . Surface modification is crucial in enhancing the various properties of the silica surface for applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
properties
IUPAC Name |
4-prop-2-enoxybutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOBEXBNRNHSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)-butanal | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)
![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)
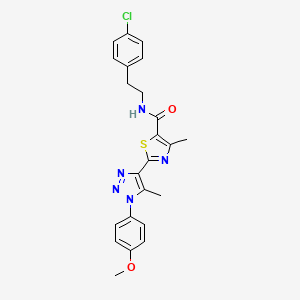
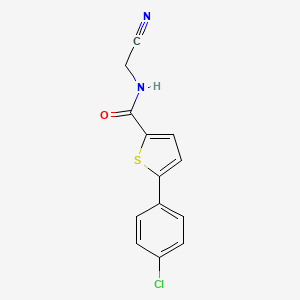

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2635066.png)

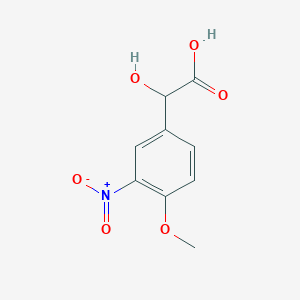
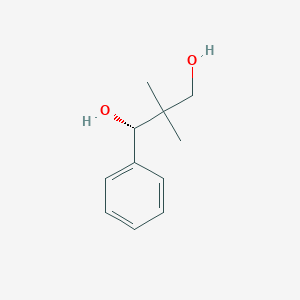
![N-(2,3-dimethoxy-2-methylpropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2635071.png)
